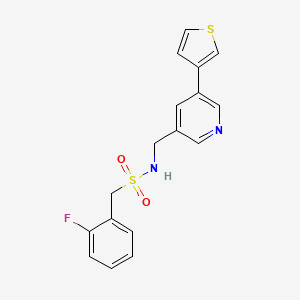

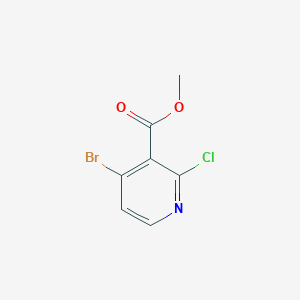

1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

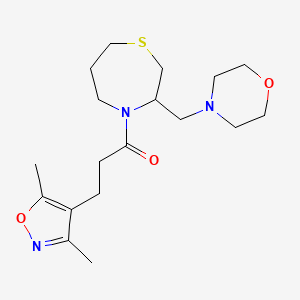

1-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide, also known as compound X, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been found to possess various biological activities.

Scientific Research Applications

Synthetic Applications and Molecular Interactions

The compound has been implicated in studies exploring dioxygen-initiated oxidation processes, where it forms part of the substrates incorporating thiophene and pyridine units in diiron(II) complexes. These studies aim to develop functional models for the enzyme methane monooxygenase, highlighting its potential in biochemical research and synthetic chemistry (Carson & Lippard, 2006).

Biological Activity and Enzyme Inhibition

In pharmacological contexts, derivatives similar to this compound have been evaluated for their enzyme inhibition capabilities , notably in studies targeting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These investigations shed light on the compound's potential as a scaffold for developing potent cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Molecular Structure and Supramolecular Assembly

The structural study of N-(2-cyanophenyl)disulfonamides derived from anthranilamide derivatives, including compounds with similar structural motifs, has provided valuable insights into molecular geometry and supramolecular assembly . These studies, employing techniques like X-ray diffraction and DFT calculations, underscore the compound's relevance in material science and molecular engineering (Mphahlele & Maluleka, 2021).

Catalytic and Synthetic Chemistry

Further research has explored the catalytic properties of related sulfonamide compounds in reactions such as the transfer hydrogenation of ketones, demonstrating the compound's potential utility in synthetic organic chemistry and catalysis (Ruff et al., 2016).

Fluorination and Modification of Organic Compounds

Additionally, the compound's framework has been implicated in studies on fluorination techniques and the modification of organic molecules, offering pathways to novel fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Haufe et al., 1992).

properties

IUPAC Name |

1-(2-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S2/c18-17-4-2-1-3-15(17)12-24(21,22)20-9-13-7-16(10-19-8-13)14-5-6-23-11-14/h1-8,10-11,20H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYACPRDYQMYMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

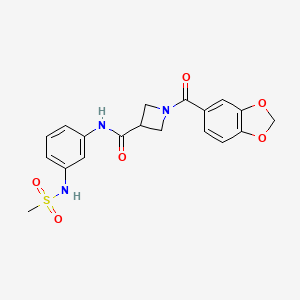

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)

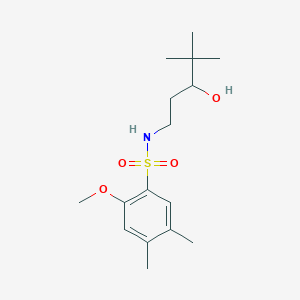

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

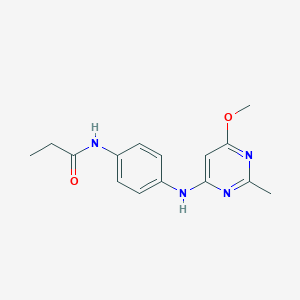

![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)